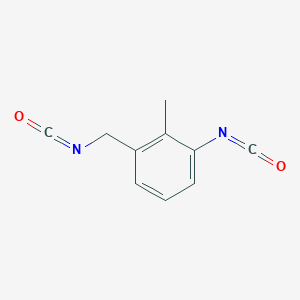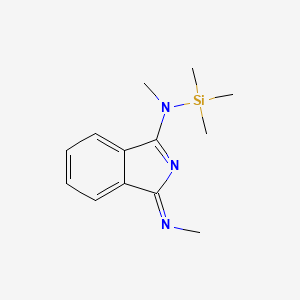
(1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine is a synthetic organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a trimethylsilyl group, a methylimino group, and a methyl group attached to the nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through cyclization reactions involving ortho-substituted benzylamines or benzyl halides.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Formation of the Methylimino Group: The methylimino group can be introduced through a reaction with methylamine or a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated isoindoles, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be used to study the interactions of isoindole derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine
Potential medicinal applications include the development of pharmaceuticals targeting specific pathways or receptors. Isoindole derivatives have been investigated for their anticancer, antiviral, and antimicrobial properties.
Industry
In industry, this compound may be used in the production of specialty chemicals, materials science, and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylisoindole: Lacks the trimethylsilyl and methylimino groups.
N-Trimethylsilylisoindole: Lacks the methylimino group.
N-Methyl-1H-isoindol-3-amine: Lacks the trimethylsilyl group.
Uniqueness
(1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine is unique due to the presence of both the trimethylsilyl and methylimino groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
89901-60-0 |
|---|---|
Molekularformel |
C13H19N3Si |
Molekulargewicht |
245.39 g/mol |
IUPAC-Name |
N-methyl-3-methylimino-N-trimethylsilylisoindol-1-amine |
InChI |
InChI=1S/C13H19N3Si/c1-14-12-10-8-6-7-9-11(10)13(15-12)16(2)17(3,4)5/h6-9H,1-5H3 |
InChI-Schlüssel |
ZMEHKVNDZCTJMU-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1C2=CC=CC=C2C(=N1)N(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


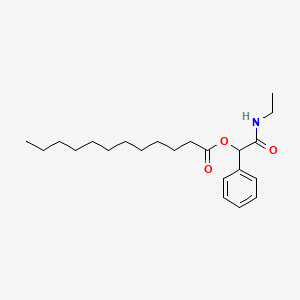
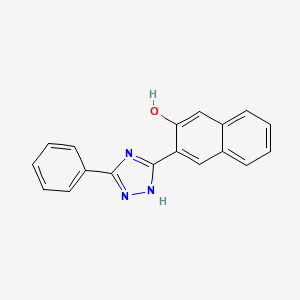

![2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate](/img/structure/B14380267.png)
![2,6-Bis[(propan-2-yl)oxy]oxane](/img/structure/B14380277.png)
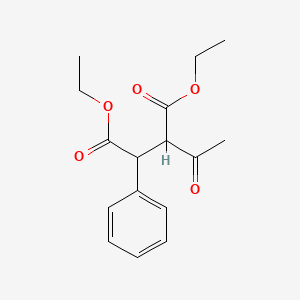
![1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene](/img/structure/B14380285.png)


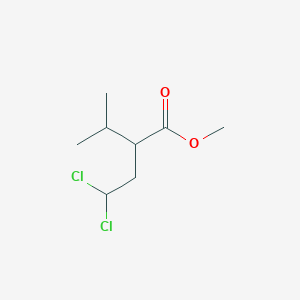


![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)
